molecular formula C15H10N2O4S4 B14438728 2,2'-(Methylenedisulfonyl)bis(1,3-benzothiazole) CAS No. 76151-68-3

2,2'-(Methylenedisulfonyl)bis(1,3-benzothiazole)

Cat. No.: B14438728
CAS No.: 76151-68-3
M. Wt: 410.5 g/mol
InChI Key: MVHZFUNOUXSSOP-UHFFFAOYSA-N
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Description

2,2’-(Methylenedisulfonyl)bis(1,3-benzothiazole) is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two benzothiazole rings connected by a methylenedisulfonyl bridge. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Methylenedisulfonyl)bis(1,3-benzothiazole) can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with formaldehyde and sulfur dioxide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 2,2’-(Methylenedisulfonyl)bis(1,3-benzothiazole) often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Industrial production methods may also incorporate advanced techniques such as microwave irradiation or the use of ionic liquids to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Methylenedisulfonyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzothiazole rings and the methylenedisulfonyl bridge.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.

Scientific Research Applications

2,2’-(Methylenedisulfonyl)bis(1,3-benzothiazole) has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for treating infections and cancer.

    Industry: The compound is used in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Methylenedisulfonyl)bis(1,3-benzothiazole) involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or the disruption of membrane integrity. In cancer research, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Methylenedisulfonyl)bis(1,3-benzothiazole) is unique due to the presence of the methylenedisulfonyl bridge, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

76151-68-3

Molecular Formula

C15H10N2O4S4

Molecular Weight

410.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfonylmethylsulfonyl)-1,3-benzothiazole

InChI

InChI=1S/C15H10N2O4S4/c18-24(19,14-16-10-5-1-3-7-12(10)22-14)9-25(20,21)15-17-11-6-2-4-8-13(11)23-15/h1-8H,9H2

InChI Key

MVHZFUNOUXSSOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CS(=O)(=O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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